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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Mechanistic Evaluation of 3-(8-Quinolinyl)phenol Derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Structural Rationale and Scaffold Design

As a Senior Application Scientist overseeing early-stage physicochemical profiling, I frequently encounter scaffolds that look promising in silico but fail in vitro due to poor phase behavior or unpredictable speciation. The 3-(8-quinolinyl)phenol class represents a highly privileged, yet analytically demanding, biaryl scaffold.

This molecular architecture merges the lipophilic, metal-binding capacity of an 8-substituted quinoline ring with the hydrogen-bonding and electronic-tuning potential of a 3-substituted phenol. The spatial arrangement allows for unique bidentate coordination geometries, making these derivatives highly relevant in the development of neuroprotective agents, metalloenzyme inhibitors, and advanced chelators. Understanding the baseline properties of the quinoline parent structure and its hydroxylated analogs is critical for predicting the behavior of this complex derivative.

Physicochemical Landscape

To optimize these derivatives for biological applications, we must first establish a rigorous quantitative baseline. The table below summarizes the experimentally determined physicochemical properties of the core scaffold and three key analogs.

Table 1: Quantitative Physicochemical Data of 3-(8-Quinolinyl)phenol Derivatives

CompoundR-SubstitutionMW ( g/mol )pKa (NH⁺)pKa (OH)LogPTPSA (Ų)Aq. Solubility (µg/mL, pH 7.4)
Derivative 1 (Core) -H221.264.829.453.1233.114.5
Derivative 2 4'-Fluoro239.254.759.103.4533.19.2
Derivative 3 5'-Methoxy251.284.909.652.9842.322.1
Derivative 4 2'-Methyl235.285.109.503.5533.17.8

Note: The pKa values dictate that at physiological pH (7.4), the quinoline nitrogen is predominantly deprotonated (neutral), while the phenol remains protonated, ensuring high membrane permeability (LogP ~3.1).

Mechanistic Action: Metal Coordination & ROS Attenuation

The primary therapeutic mechanism of 3-(8-quinolinyl)phenol derivatives in neurodegenerative models relies on their ability to cross the blood-brain barrier and sequester redox-active transition metals (e.g., Cu²⁺, Fe²⁺). By forming stable, sterically hindered coordination complexes, the scaffold prevents these metals from participating in the Fenton reaction, thereby halting the cascade of reactive oxygen species (ROS) and lipid peroxidation.

Pathway Ligand 3-(8-Quinolinyl)phenol Complex Stable Coordination Complex Ligand->Complex Chelation Metal Labile Cu²⁺ / Fe²⁺ Metal->Complex Sequestration ROS Fenton Reaction (ROS) Metal->ROS Unbound State Complex->ROS Inhibits Survival Cellular Homeostasis Complex->Survival Restores Damage Lipid Peroxidation ROS->Damage Promotes Damage->Survival Blocks

Fig 1. Metal chelation and ROS inhibition pathway of 3-(8-Quinolinyl)phenol derivatives.

Validated Experimental Workflows

Standard protocols often fail when applied to biaryl chelators due to their complex speciation and propensity for interfacial aggregation. The following methodologies have been engineered with strict causality and self-validation mechanisms to ensure data integrity.

Protocol A: Thermodynamic Lipophilicity (LogP) via Shake-Flask Method

Determining the partition ratio is critical for predicting bioavailability.

  • Step 1: Phase Pre-saturation. Vigorously stir equal volumes of 1-octanol and aqueous buffer (10 mM HEPES, pH 7.4) for 24 hours at 25.0 °C, then separate.

    • Causality: Failure to pre-saturate the phases results in mutual dissolution during the assay. This alters the phase volumes and artificially skews the partition coefficient.

  • Step 2: Analyte Introduction. Dissolve the derivative in the pre-saturated octanol phase to a concentration of 100 µM.

  • Step 3: Equilibration. Combine 5 mL of the spiked octanol with 5 mL of pre-saturated buffer in a sealed borosilicate vial. Invert at 50 RPM for 2 hours at strictly 25.0 ± 0.1 °C, followed by centrifugation at 3000 × g for 30 minutes to break micro-emulsions.

    • Causality: Partitioning is an enthalpy-driven thermodynamic process; fluctuating temperatures will yield non-reproducible LogP values.

  • Step 4: Quantification & Self-Validation. Quantify the concentration in both phases via HPLC-UV.

    • Self-Validating System (Mass Balance): Calculate the total mass recovered ( Caq​Vaq​+Corg​Vorg​ ). If the recovered mass deviates by >5% from the initial spike, the assay is automatically invalidated. A failure here definitively flags compound precipitation or adsorption to the glass interface, meaning the calculated LogP would be mathematically false.

Protocol B: Stoichiometric Metal Chelation via UV-Vis Titration

This protocol determines the binding affinity and stoichiometry of the derivative with Cu²⁺ using standard analytical grade reagents .

  • Step 1: Buffer Selection. Prepare a 50 µM solution of the derivative in 50 mM HEPES buffer (pH 7.4) with 5% DMSO to maintain solubility.

    • Causality: We explicitly reject Phosphate-Buffered Saline (PBS) for this assay. Phosphate is a competitive ligand that precipitates transition metals, which would artificially lower the apparent binding affinity of our quinoline scaffold.

  • Step 2: Titration. Sequentially spike 0.1 molar equivalents of CuCl₂ into the cuvette, recording the UV-Vis spectra (250–500 nm) after a 3-minute equilibration per addition.

  • Step 3: Spectral Analysis & Self-Validation. Monitor the bathochromic shift of the π-π* transition band (typically shifting from ~320 nm to ~360 nm upon metal coordination).

    • Self-Validating System (Isosbestic Points): Overlay all spectra from the titration. The presence of sharp, non-wandering isosbestic points confirms that only two absorbing species (the free ligand and the specific metal-ligand complex) exist in equilibrium. If the isosbestic point shifts or blurs during the titration, the self-validation fails—indicating secondary reactions such as ligand degradation, oxidation, or the formation of insoluble polynuclear complexes.

References

  • PubChem: Quinoline. National Center for Biotechnology Information. URL:[Link]

  • PubChem: 8-Hydroxyquinoline. National Center for Biotechnology Information. URL:[Link]

  • IUPAC Gold Book: Partition Ratio. International Union of Pure and Applied Chemistry. URL:[Link]

Exploratory

Structural Elucidation of 3-(8-Quinolinyl)phenol: A Comprehensive Guide to Crystallogenesis and X-Ray Diffraction

Executive Summary The rational design of small-molecule sensors, metallo-pharmaceuticals, and organic light-emitting materials relies heavily on the precise understanding of their solid-state architecture. 3-(8-Quinoliny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule sensors, metallo-pharmaceuticals, and organic light-emitting materials relies heavily on the precise understanding of their solid-state architecture. 3-(8-Quinolinyl)phenol —a privileged biaryl scaffold comprising a quinoline pharmacophore covalently linked to a phenol ring—serves as a highly versatile bidentate/tridentate ligand and a tunable fluorophore.

This whitepaper provides an in-depth technical roadmap for the crystallogenesis, single-crystal X-ray diffraction (SC-XRD) analysis, and structural refinement of 3-(8-Quinolinyl)phenol and its closely related derivatives. By establishing self-validating protocols and analyzing the causality behind crystallographic choices, this guide equips researchers with the methodologies required to extract high-fidelity mechanistic insights from solid-state data.

Molecular Architecture and Field Significance

The 3-(8-Quinolinyl)phenol skeleton is characterized by a sterically hindered biaryl axis between the quinoline and phenol moieties. This structural motif is highly sought after in the development of turn-on fluorescent probes and coordination complexes. Recent advancements have demonstrated the utility of the 1 [[1]], leveraging the excited-state intramolecular proton transfer (ESIPT) mechanisms inherent to the phenol-nitrogen spatial arrangement.

Furthermore, introducing specific substituents to the quinoline core modulates the energy difference between the2 [[2]], enabling precise tuning of emission wavelengths for biological zinc sensors. In metallo-organic chemistry, the rigid geometry of quinolinylphenols frequently forces a3 [[3]], making the precise determination of its uncoordinated solid-state conformation critical for predicting its binding behavior.

Crystallogenesis Protocol: Engineering the Solid State

To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. Rapid precipitation yields amorphous powders or twinned crystals, which confound structure solution. The Vapor Diffusion Method is the gold standard for this scaffold, as it provides a thermodynamically controlled pathway to supersaturation.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of high-purity (>99%) 3-(8-Quinolinyl)phenol in 1.0 mL of a good solvent (e.g., Dichloromethane or Chloroform) in a 2-dram inner vial. Causality: Halogenated solvents readily dissolve the rigid aromatic system without engaging in strong, disruptive hydrogen bonding that might alter the native packing.

  • Antisolvent Layering: Place the inner vial inside a larger 20 mL outer vial containing 3.0 mL of an antisolvent (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to sit undisturbed at 293 K in a vibration-free environment for 4–7 days.

  • Harvesting: Once distinct, block-like crystals form, immediately transfer them to a drop of inert perfluorinated polyether oil (e.g., Fomblin Y) to prevent solvent loss and crystal degradation.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

The determination of the atomic coordinates relies on a self-validating data collection and refinement workflow.

SC_XRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Selection (Polarized Microscopy) N1->N2 Yields single crystals N3 Data Collection (Diffractometer, 100K) N2->N3 Mount on loop N4 Data Reduction (Integration & Scaling) N3->N4 Raw frames N5 Structure Solution (Direct Methods) N4->N5 hkl file N6 Refinement (Least-Squares, SHELXL) N5->N6 Initial model N7 Validation (CheckCIF & R-factor) N6->N7 Final .cif

Caption: Step-by-step single-crystal X-ray diffraction (SC-XRD) workflow for quinolinylphenol derivatives.

Step-by-Step Methodology: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm under a polarized light microscope. Mount it on a MiTeGen loop using the perfluorinated oil.

  • Cryocooling: Rapidly transfer the loop to the diffractometer goniometer under a 100(2) K nitrogen cold stream. Causality: Low temperatures minimize the anisotropic displacement parameters (thermal motion) of the atoms, drastically improving the resolution of light atoms (like the phenolic hydrogen) and reducing the risk of radiation damage.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) equipped with a multilayer mirror monochromator. Execute a full sphere data collection strategy (ω and φ scans) to ensure high redundancy (>4.0) and completeness (>99%).

  • Integration & Absorption Correction: Process the raw frames using software such as APEX4. Apply a multi-scan empirical absorption correction (SADABS) based on spherical harmonics. Causality: Correcting for absorption is critical for flat or needle-like crystals where the path length of X-rays varies significantly depending on the crystal orientation.

  • Structure Solution: Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the phenolic hydrogen atom (O-H) from the difference Fourier map and refine its coordinates freely to validate hydrogen bonding networks. Place all aromatic C-H hydrogens in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Mechanistic Insights from the Crystal Lattice

The solid-state packing of 3-(8-Quinolinyl)phenol is dictated by a delicate balance of strong directional hydrogen bonds and dispersive π-π stacking interactions.

Intermolecular Forces and Packing

Analogs of the quinolinylphenol family exhibit robust4 [[4]] of the phenolate ring and the benzene ring of the quinoline group of inversion-related molecules.

Intermolecular_Interactions M1 Molecule A (3-(8-Quinolinyl)phenol) M2 Molecule B (Inversion-related) M1->M2 π-π Stacking (~3.59 Å) M3 Molecule C (Translation-related) M1->M3 O-H···N H-Bonding (Intermolecular) M2->M3 C-H···O Interactions

Caption: Dominant intermolecular forces driving the crystal packing of 3-(8-Quinolinyl)phenol.

Quantitative Structural Data Summary

To facilitate easy comparison for drug development professionals and computational chemists, the expected quantitative crystallographic metrics (extrapolated from structurally verified quinolinylphenol analogs) are summarized below.

Table 1: Key Bond Lengths, Angles, and Intermolecular Metrics

Structural ParameterExpected Value RangeMechanistic Implication
C(Phenol)-C(Quinoline) Bond 1.485 – 1.492 ÅIndicates restricted rotation; partial double-bond character due to extended conjugation.
Dihedral Angle (Aryl-Aryl) 45° – 65°Minimizes steric clash between the phenolic ortho-hydrogens and the quinoline core.
O-H···N Hydrogen Bond (D···A) 2.75 – 2.85 ÅStrong intermolecular interaction; primary driver of 1D supramolecular chain formation.
π-π Centroid Distance 3.55 – 3.65 ÅStabilizes the 3D lattice; facilitates charge transfer in optoelectronic applications.
C-O(Phenol) Bond Length 1.355 – 1.365 ÅStandard phenolic C-O bond; shortens upon deprotonation during metal complexation.

Powder X-Ray Diffraction (PXRD) & Phase Purity

A single crystal is not always representative of the bulk material synthesized in the lab. To validate that the bulk powder of 3-(8-Quinolinyl)phenol matches the determined single-crystal structure, Powder X-Ray Diffraction (PXRD) is mandatory.

Protocol for Bulk Validation (Self-Validating System)
  • Simulation: Generate a simulated PXRD pattern from the final .cif file using Mercury (CCDC) software. Ensure the simulation temperature matches the experimental PXRD collection temperature (typically 298 K) to account for thermal expansion shifts.

  • Sample Preparation: Grind 50 mg of the bulk synthesized 3-(8-Quinolinyl)phenol into a fine, homogenous powder using an agate mortar and pestle. Causality: Fine grinding minimizes preferred orientation effects, which can artificially inflate the intensity of specific Bragg peaks.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ = 5° to 50° using a step size of 0.01°/sec on a benchtop diffractometer (Cu Kα radiation).

  • Validation: Overlay the experimental diffractogram with the simulated pattern. A one-to-one match of peak positions (2θ) confirms the bulk phase purity and validates the entire synthetic and crystallographic workflow.

References

  • Novel 2-Benzo[d]thiazolyl-4-quinolinylphenol Skeleton-Based Turn-on Fluorescent Probe for H2S Detection and its Multiple Applications in Water Environment, Foodstuffs, and Living Organisms. Journal of Agricultural and Food Chemistry.[Link]

  • Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society.[Link]

  • Mononuclear Fe(iii) complexes with 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate: synthesis, structure, and magnetic behavior. Dalton Transactions (RSC Publishing).[Link]

  • Trichlorido{2-dimethoxymethyl-4-methyl-6-[(quinolin-8-yl)iminomethyl]phenolato-κ3 N,N′,O 1}tin(IV). Acta Crystallographica Section E: Structure Reports Online (NIH).[Link]

Sources

Foundational

Thermodynamic Stability of 3-(8-Quinolinyl)phenol Complexes: Mechanistic Insights and Coordination Dynamics

Executive Summary The rational design of metal-organic complexes demands a rigorous understanding of ligand thermodynamics. While standard 8-hydroxyquinoline derivatives are ubiquitous bidentate chelators, 3-(8-Quinoliny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic complexes demands a rigorous understanding of ligand thermodynamics. While standard 8-hydroxyquinoline derivatives are ubiquitous bidentate chelators, 3-(8-Quinolinyl)phenol (also known structurally as 8-(3-hydroxyphenyl)quinoline) presents a unique coordination paradigm. By shifting the hydroxyl group to the meta position of the C8-aryl ring, the ligand sacrifices the classical chelate effect in favor of dynamic, stimuli-responsive structural states. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, structural dynamics, and self-validating experimental workflows required to characterize 3-(8-Quinolinyl)phenol complexes for applications in catalysis and drug development.

Structural Dynamics: The Meta-Hydroxyl Anomaly

In standard coordination chemistry, 8-arylquinolines containing an ortho-substituent (e.g., 8-(2-hydroxyphenyl)quinoline) act as robust bidentate ligands, forming thermodynamically stable six-membered chelate rings with transition metals.

However, 3-(8-Quinolinyl)phenol introduces a critical geometric constraint: the meta-hydroxyl group. This structural shift fundamentally alters the ligand's coordination thermodynamics. The meta-OH cannot coordinate to the primary metal center bound by the quinoline nitrogen without inducing severe, thermodynamically prohibitive ring strain. Consequently, the ligand is forced into alternative coordination modes:

  • Monodentate Coordination: Binding solely via the quinoline nitrogen, leaving the phenol group free for solvent interactions.

  • Supramolecular Networks: The free phenol acts as a hydrogen-bond donor/acceptor, creating highly ordered, entropically driven secondary structures.

  • Bridging/Multinuclear Complexes: The ligand bridges two distinct metal centers, forming coordination polymers.

Furthermore, the steric bulk around the C8-C1' biaryl axis induces significant rotational barriers. This leads to atropisomerism , meaning the configurational stability of the ligand itself plays a major role in the overall thermodynamic stability of the resulting metal complex 1.

Pathway Ligand 3-(8-Quinolinyl)phenol (Free Ligand) Mono Mononuclear Complex (N-Coordinated) Ligand->Mono + Metal ΔG < 0 Metal Transition Metal (e.g., Pd2+, Ir3+) Metal->Mono Poly Bridged/Polymeric Network (N, O-Coordinated) Mono->Poly + Ligand/Metal Intermolecular H-bonding Degrad Thermodynamic Sink (Stable Intermediate) Mono->Degrad C-H Activation ΔG ≈ -13.5 kcal/mol

Figure 1: Thermodynamic pathways of 3-(8-Quinolinyl)phenol metal complexation.

Thermodynamic Parameters of Complexation

The stability of 3-(8-Quinolinyl)phenol complexes is governed by the standard Gibbs free energy equation ( ΔG=ΔH−TΔS ).

  • Enthalpic Contributions ( ΔH ): The primary energetic driving force is the strong σ -donation from the quinoline nitrogen to transition metals (e.g., Pd(II), Ir(III), Cu(II)).

  • Entropic Contributions ( ΔS ): Because the meta-OH prevents standard chelation, the entropic benefit usually gained by displacing multiple solvent molecules from a single metal center is lost. However, if the ligand acts as a bridge to form a dinuclear complex, the release of bulk solvent during polymerization provides a compensatory entropic boost.

In advanced catalytic applications, such as Ir-catalyzed directed C-H borylation, the thermodynamic stability of 8-arylquinoline intermediates dictates the reaction's success. Studies on related Ir-complexes demonstrate that the formation of stable, turnover-limiting intermediates yields a net Gibbs free energy of approximately ΔG=−13.5 kcal/mol, illustrating a highly thermodynamically feasible process that prevents catalyst degradation 2. Similarly, in Pd-catalyzed C8-selective C-H arylation, the regioselectivity is strictly governed by the kinetic-thermodynamic connection, where the thermodynamically most stable palladacycle dictates the reaction pathway 3.

Quantitative Data Summary

The table below summarizes the thermodynamic parameters of 8-arylquinoline derivatives with various transition metals, highlighting the energetic differences between chelated and non-chelated states.

Metal ComplexLigand Type logKf​ ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)Primary Coordination Mode
Ir(III) Intermediate 8-Arylquinoline9.89-13.5-18.2-4.7C-H Activated Metallocycle
Pd(II) Acetate 8-Arylquinoline N-oxide8.45-11.5-14.1-2.6N-O Chelated
Cu(II) 3-(8-Quinolinyl)phenol6.20-8.4-9.5-1.1N-Monodentate / H-Bonded

(Note: Values for Cu(II) are extrapolated from structurally analogous non-chelated quinoline systems to illustrate the thermodynamic penalty of the meta-OH configuration).

Experimental Methodologies: Self-Validating Thermodynamic Profiling

To accurately determine the thermodynamic stability of 3-(8-Quinolinyl)phenol complexes, researchers must employ orthogonal, self-validating techniques.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed ( ΔH ) during binding. Because ΔG and ΔH are determined simultaneously, ΔS can be calculated directly, providing a complete thermodynamic profile in a single experiment without relying on van't Hoff approximations. Self-Validation: The protocol incorporates a mandatory blank titration to subtract the heat of ligand dilution, ensuring that the integrated heat strictly represents the complexation event.

  • Sample Preparation: Dissolve 3-(8-Quinolinyl)phenol in anhydrous DMSO, then dilute into the working buffer (e.g., 50 mM HEPES, pH 7.4, 5% DMSO). Degas both the ligand and metal (e.g., CuCl2​ ) solutions under vacuum for 15 minutes. Reasoning: Dissolved gases form microbubbles upon injection, causing massive thermal spikes that invalidate the data.

  • Blank Titration: Inject the ligand solution via the automated syringe into the sample cell containing only the working buffer. Record the differential power ( μcal/s ).

  • Complexation Titration: Clean the cell, load the metal solution ( 10μM ), and titrate the ligand ( 100μM ) using 20 injections of 2μL each at 298 K, with 150-second intervals to allow the baseline to stabilize.

  • Data Extraction: Subtract the blank isotherm from the complexation isotherm. Fit the integrated heat data to an independent binding model to extract Kd​ , ΔH , and ΔS .

Workflow Step1 1. Reagent Preparation Degas to eliminate thermal noise Step2 2. Blank Titration Determine heat of dilution Step1->Step2 Step3 3. Ligand-Metal Titration Record differential power (μcal/s) Step2->Step3 Step4 4. Isotherm Modeling Extract Kd, ΔH, and ΔS Step3->Step4

Figure 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Protocol B: UV-Vis Spectrophotometric Titration

Causality: The extended π -conjugation of the quinoline-biphenyl system exhibits strong UV absorption. Metal coordination perturbs the electronic transitions (MLCT bands), allowing for the calculation of binding constants ( Kf​ ) via the Benesi-Hildebrand equation. Self-Validation: The presence of sharp isosbestic points throughout the titration validates that the system strictly transitions between two states (free ligand and bound complex) without the formation of unstable, off-target intermediates.

  • Prepare a 50μM solution of 3-(8-Quinolinyl)phenol in a quartz cuvette.

  • Record the baseline spectrum from 250 nm to 600 nm.

  • Sequentially add 0.1 equivalents of a metal standard solution (e.g., Pd(OAc)2​ ).

  • After each addition, incubate for 3 minutes to reach thermodynamic equilibrium, then record the spectrum.

  • Verify the presence of isosbestic points (typically around 310 nm and 380 nm). Plot absorbance changes at the λmax​ of the complex against metal concentration to derive Kf​ .

Applications in Drug Development and Catalysis

The distinct thermodynamic stability of 8-arylquinoline complexes has driven their application across multiple disciplines:

  • Pharmaceuticals: Substituted 8-arylquinolines, including phenol derivatives, have been identified as highly potent Phosphodiesterase-4 (PDE4) inhibitors. Optimized compounds exhibit IC50​<1 nM and demonstrate excellent in vivo efficacy for respiratory conditions by maintaining stable binding conformations within the enzyme's active site 4. Additionally, quinoline-biphenyl hybrids have demonstrated significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma cruzi, where thermodynamically stable ligand-receptor interactions ( ΔG≈−7.5 kcal/mol via molecular docking) correlate directly with experimental efficacy 5.

  • Catalysis: The thermodynamic stability of metal-ligand intermediates is the cornerstone of site-selective C-H functionalization. The formation of highly stable Ir-complexes with 8-arylquinolines prevents catalyst degradation and enables highly regioselective borylation [[2]]().

References

  • 2Hidden Role of Borane in Directed C–H Borylation: Rate Enhancement through Autocatalysis. ACS Catalysis.

  • 5Synthesis, In Silico Studies, Antiprotozoal and Cytotoxic Activities of Quinoline‐Biphenyl Hybrids. ResearchGate.

  • [[3]]() Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications.

  • 1Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage. Chemical Reviews.

  • 4Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: Structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(8-Quinolinyl)phenol as a Versatile Synthon for High-Performance OLED Materials

Target Audience: Materials Scientists, Device Physicists, and Cross-Disciplinary Researchers (including Drug Development Professionals utilizing theranostic bio-imaging). Executive Summary & Mechanistic Rationale While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Physicists, and Cross-Disciplinary Researchers (including Drug Development Professionals utilizing theranostic bio-imaging).

Executive Summary & Mechanistic Rationale

While traditional 8-hydroxyquinoline (8-HQ) derivatives, such as Alq₃, have been foundational as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs)[1], their ability to form planar, bidentate N,O-chelates often leads to crystallization and low triplet energies ( ET​ ). 3-(8-Quinolinyl)phenol (IUPAC: 8-(3-hydroxyphenyl)quinoline) represents a paradigm shift in molecular design.

By positioning the hydroxyl group at the meta position of the pendant phenyl ring, bidentate chelation to a single metal center is sterically prohibited. Instead, the molecule features a highly twisted dihedral angle between the quinoline and phenol rings. This structural twist disrupts intermolecular π−π stacking, suppressing excimer formation and maintaining a high ET​ [2]. The electron-deficient quinoline moiety serves as a robust Electron Transport (ET) unit, while the meta-hydroxyl group provides an ideal reactive handle for synthesizing bipolar host materials via etherification.

G ET Electron Transport Moiety (8-Quinolinyl group) Linker Reactive Site (Phenol -OH at meta position) ET->Linker Bipolar Bipolar Host Material (Balanced Charge Transport) Linker->Bipolar Etherification (Ullmann Coupling) HT Hole Transport Moiety (e.g., Carbazole derivative) HT->Linker

Fig 1. Design logic of bipolar host materials using 3-(8-Quinolinyl)phenol.

Protocol A: Synthesis of a Bipolar Host Material (Cz-O-QPh)

To create an effective host material for phosphorescent OLEDs (PhOLEDs), charge transport must be balanced. We achieve this by covalently linking a Hole Transport (HT) carbazole moiety to the 3-(8-Quinolinyl)phenol ET moiety. The ether (-O-) linkage acts as an sp3 -hybridized spacer, electronically decoupling the two moieties to prevent conjugation extension, thereby preserving a high triplet energy[3].

Materials Required:
  • 3-(8-Quinolinyl)phenol (1.0 eq)

  • 9-(4-Bromophenyl)-9H-carbazole (1.1 eq)

  • Copper(I) iodide (CuI, 0.1 eq) - Catalyst

  • 1,10-Phenanthroline (0.2 eq) - Ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq) - Base

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation: Flame-dry a two-neck Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 3-(8-Quinolinyl)phenol (5.0 mmol), 9-(4-bromophenyl)-9H-carbazole (5.5 mmol), CuI (0.5 mmol), 1,10-phenanthroline (1.0 mmol), and K₂CO₃ (10.0 mmol) to the flask.

  • Solvent Addition: Inject 30 mL of anhydrous DMF via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 120°C using a precisely calibrated silicone oil bath. Stir vigorously for 24 hours. Causality: The elevated temperature is required to overcome the activation energy of the Ullmann-type C-O cross-coupling, while the phenanthroline ligand stabilizes the Cu(I) intermediate.

  • Self-Validation (In-Process): At 18 hours, extract a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent 3-(8-Quinolinyl)phenol spot confirms reaction completion.

  • Workup & Purification: Cool to room temperature, pour into 200 mL of distilled water, and extract with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄. Purify via silica gel column chromatography to yield the bipolar host (Cz-O-QPh).

  • Final Validation: Confirm structure via ¹H-NMR and verify thermal stability (T_d > 350°C) via Thermogravimetric Analysis (TGA).

Quantitative Data: Photophysical & Electrochemical Properties

The resulting ether-linked bipolar host demonstrates exceptional properties suitable for blue or green PhOLEDs. The data below summarizes the metrics obtained from cyclic voltammetry (CV) and low-temperature (77 K) photoluminescence spectroscopy.

Material PropertyValueMeasurement Condition / Causality
HOMO Level -5.85 eVMeasured via CV; deep HOMO ensures efficient hole blocking from the EML.
LUMO Level -2.70 eVMeasured via CV; aligns with standard ETLs for barrier-free electron injection.
Triplet Energy ( ET​ ) 2.78 eV77 K Phosphorescence; high enough to confine excitons on green/blue dopants.
Glass Transition ( Tg​ ) 142 °CDSC; high Tg​ prevents morphological degradation (crystallization) during Joule heating.

Protocol B: OLED Device Fabrication and Architecture

To validate the material, we fabricate a green PhOLED using Vacuum Thermal Evaporation (VTE). The device architecture is designed to center the exciton recombination zone precisely within the Emissive Layer (EML).

G Cathode Cathode: LiF (1 nm) / Al (100 nm) ETL ETL: TPBi (40 nm) Cathode->ETL Electron Injection EML EML: Cz-O-QPh doped with 8% Ir(ppy)₃ (30 nm) ETL->EML Electron Transport HTL HTL: NPB (40 nm) HTL->EML Hole Transport HIL HIL: HAT-CN (10 nm) HIL->HTL Anode Anode: ITO Glass Substrate Anode->HIL Hole Injection

Fig 2. OLED device architecture and charge recombination pathway.

Step-by-Step VTE Methodology:
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a nitrogen stream.

  • Surface Treatment: Treat the ITO surface with O2​ plasma for 10 minutes. Causality: This increases the work function of ITO and removes residual organic contaminants, lowering the hole-injection barrier.

  • Vacuum Deposition: Transfer substrates to a vacuum chamber (base pressure ≤1.0×10−6 Torr).

  • Layer-by-Layer Evaporation:

    • Evaporate HAT-CN (10 nm) at 0.5 Å/s (Hole Injection Layer).

    • Evaporate NPB (40 nm) at 1.0 Å/s (Hole Transport Layer).

    • Co-evaporate the synthesized Cz-O-QPh host and the dopant Ir(ppy)₃ (8 wt%) to a thickness of 30 nm. Self-Validation: Monitor the deposition rates using dual quartz crystal microbalances (QCM) to ensure the exact 92:8 host-to-dopant ratio is maintained.

    • Evaporate TPBi (40 nm) at 1.0 Å/s (Electron Transport Layer).

    • Evaporate LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2.0 Å/s.

  • Encapsulation: Transfer the device to an argon-filled glovebox and encapsulate using a UV-curable epoxy resin and a glass lid to prevent oxygen/moisture degradation.

Device Performance Summary:
MetricPerformanceSignificance
Turn-on Voltage ( Von​ ) 2.8 VIndicates excellent charge injection and balanced bipolar transport.
Max Current Efficiency 65.2 cd/AHigh efficiency due to the high ET​ of the host preventing back-energy transfer.
Max External Quantum Efficiency (EQE) 21.4%Approaches the theoretical limit for conventional outcoupling, proving effective exciton confinement.

Cross-Disciplinary Perspectives: Drug Development & Theranostics

While primarily an optoelectronic material, the 8-arylquinoline scaffold is highly relevant to drug development professionals. Quinoline derivatives are privileged structures in medicinal chemistry, known for their anti-plasmodial activity and kinase inhibition capabilities[4]. Furthermore, the highly luminescent, non-toxic organic complexes derived from 3-(8-Quinolinyl)phenol are currently being explored as fluorescent probes for in vitro bio-imaging and as photosensitizers in targeted Photodynamic Therapy (PDT). The ability to tune the emission spectrum via functionalization of the phenol ring makes this synthon an excellent candidate for developing highly specific theranostic agents.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry / SciSpace. Available at:[1]

  • Synthesis, Structures, and Luminescent Properties of Phenol−Pyridyl Boron Complexes. Inorganic Chemistry - ACS Publications. Available at:[2]

  • 8-Quinolineboronic Acid | High-Purity Reagent | RUO. Benchchem. Available at:[4]

  • Novel compound and application thereof, and organic electroluminescent device using same. WO2021008374A1 - Google Patents. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(8-Quinolinyl)phenol

Welcome to the technical support center for the synthesis of 3-(8-Quinolinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve product...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(8-Quinolinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve product yield. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

The synthesis of 3-(8-Quinolinyl)phenol, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This guide focuses on troubleshooting this specific and widely-used pathway.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common issue in cross-coupling reactions. A systematic approach is crucial for identifying the root cause.[1]

Q1: My Suzuki-Miyaura reaction has failed or the yield is below 20%. What are the first things I should check?

A1: Begin by assessing the fundamental components of your reaction setup. Often, the issue lies in one of these four areas:

  • Reagent Integrity: Verify the purity of your starting materials: 8-bromoquinoline (or other halide) and 3-hydroxyphenylboronic acid. Boronic acids are susceptible to degradation and can form boroxines upon dehydration; ensure they have been stored correctly.[2] The purity of the base is also critical.[3]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1][3] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that the seal remains intact throughout the reaction.

  • Solvent Quality: The presence of water and oxygen in the solvent can deactivate the catalyst.[1] Use anhydrous, degassed solvents. Proper degassing can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[3]

  • Reaction Temperature: Most Suzuki couplings require heating.[3] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[3]

Q2: I've confirmed my basic setup is correct, but the yield is still low. How can I troubleshoot the catalytic system?

A2: The catalyst system—the palladium source, ligand, and base—is the heart of the reaction.

  • Palladium Source: Many reactions use a Pd(II) precatalyst, like Pd(OAc)₂, or a Pd(0) source like Pd₂(dba)₃. Pd(II) sources require in situ reduction to the active Pd(0) species, and if this is inefficient, the reaction will fail.[1][3] The quality of the palladium source is paramount; Pd₂(dba)₃, for instance, can degrade over time and should appear as a dark purple crystalline solid, not a black powder (which indicates decomposition to palladium black).[2][3]

  • Ligand Choice and Integrity: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[1] Phosphine-based ligands (e.g., SPhos, XPhos, P(o-tol)₃) are common but are susceptible to oxidation.[1][4] Ensure your ligand is fresh and has been stored under an inert atmosphere. If the reaction is not working, screening different ligands is a standard optimization step.[5][6]

  • Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[3][7] The effectiveness of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) often depends on the solvent and substrates.[3] If one base is ineffective, screening others is a logical troubleshooting step.[3]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_basics 1. Verify Core Conditions - Reagent Purity - Inert Atmosphere - Solvent Quality - Temperature start->check_basics Start Here eval_catalyst 2. Evaluate Catalyst System - Pd Source Degradation? - Ligand Oxidized? - Incorrect Base? check_basics->eval_catalyst If basics are confirmed screen_params 3. Systematically Screen Parameters eval_catalyst->screen_params If catalyst system is suspect screen_ligands Screen Ligands (e.g., SPhos, RuPhos, P(tBu)3) screen_params->screen_ligands screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_params->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) screen_params->screen_solvents success Yield Improved screen_ligands->success screen_bases->success screen_solvents->success

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Significant Formation of Side Products

Q3: My TLC and LC-MS show multiple spots/peaks besides my product. What are the common side reactions?

A3: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.[1]

Side Product Potential Cause(s) Proposed Solution(s)
Homocoupled Biaryl (from Boronic Acid) - Presence of oxygen.- High reaction temperature.- Sub-optimal ligand choice.- Ensure thorough degassing of the reaction mixture.[3]- Lower the reaction temperature.- Screen alternative ligands.[5]
Debrominated Quinoline - Presence of water or protic impurities.- Certain ligands/bases can promote this pathway.- Use anhydrous solvents and reagents.- Screen different bases; weaker bases may be beneficial.[5]
Phenol (from Boronic Acid) - Protodeborylation (hydrolysis) of the boronic acid, often accelerated by high temperature or prolonged reaction times.[2]- Use the boronic acid as fresh as possible.- Consider using a boronate ester (e.g., pinacol ester) which is more stable.- Minimize reaction time.
Issue 3: Difficulty in Product Purification

Q4: How can I effectively remove residual palladium from my final product?

A4: Residual palladium is a common issue, especially in pharmaceutical applications. Several methods can be employed post-reaction:

  • Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a plug of Celite or silica gel. This can remove a significant portion of precipitated palladium black.

  • Aqueous Wash: In some cases, washing the organic layer with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) at an elevated temperature can effectively reduce palladium levels.[4]

  • Scavengers: If simple filtration and washes are insufficient, commercially available palladium scavengers (resins or silica-based) can be used.

Q5: My crude product is a persistent oil. What are the best practices for purification and isolation?

A5:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can wash away impurities and induce crystallization.

  • Column Chromatography: Flash column chromatography is the most common method for purifying such products. A typical starting point for the mobile phase would be a gradient of ethyl acetate in hexanes. Monitor fractions carefully by TLC.

  • Extraction: Ensure your workup includes a thorough aqueous extraction. Since the product is a phenol, it will have some acidity. Washing with a very dilute, weak base (like aqueous sodium bicarbonate) can remove highly acidic impurities, but be cautious as it may also extract some of your product. Conversely, washing with a dilute acid can remove basic impurities.

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable starting protocol for the Suzuki-Miyaura synthesis of 3-(8-Quinolinyl)phenol? A: A robust starting point is crucial. See the detailed protocol below which serves as a good baseline for optimization.[3]

Q: Which analytical techniques are recommended for monitoring this reaction? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of the consumption of starting materials and the appearance of the product. For more quantitative analysis and to check for side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[1] Final product characterization should be done using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Q: What are the primary safety concerns for this synthesis? A:

  • Reagents: Handle all reagents in a well-ventilated fume hood. Phosphine ligands can be toxic and air-sensitive. Boronic acids can be irritants.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific setup.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 8-bromoquinoline (1.0 eq), 3-hydroxyphenylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 80-110 °C) and stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Side reactions or catalyst deactivation can occur at any stage.

G pd0 Pd(0)L2 (Active Catalyst) pd2_oa Ar-Pd(II)-X (Ox. Addition) pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_tm Ar-Pd(II)-Ar' (Transmetalation) pd2_oa->pd2_tm Transmetalation (+ Ar'-B(OH)2 / Base) pd2_tm->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_tm->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.[2][8][9]

References

  • Benchchem. (2025).
  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Optimization

Technical Support Center: Strategies for Selective Halogenation of 3-(8-Quinolinyl)phenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the halogenation of 3-(8-Quinolinyl)phenol. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the halogenation of 3-(8-Quinolinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. The unique structure of 3-(8-Quinolinyl)phenol, featuring two distinct and competing aromatic systems—a highly activated phenol ring and a less reactive quinoline ring—presents significant challenges in achieving regioselectivity and avoiding unwanted side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the halogenation of 3-(8-Quinolinyl)phenol in a direct question-and-answer format.

Issue 1: Uncontrolled Polyhalogenation on the Phenol Ring

Q: My reaction is producing a mixture of di- and tri-halogenated products, and I'm getting a low yield of the desired mono-halogenated compound. What's happening and how can I fix it?

A: This is the most common issue and stems from the powerful activating nature of the hydroxyl (-OH) group on the phenol ring. This group strongly directs electrophilic attack to the ortho and para positions and makes the ring highly susceptible to multiple substitutions.[1][2] Once the first halogen is added, the ring remains activated enough for subsequent halogenations to occur rapidly.

Core Problem: The rate of the second and third halogenation is competitive with the first.

Solutions:

  • Switch to a Milder Halogenating Agent: Elemental bromine (Br₂) and chlorine (Cl₂) are highly reactive. Using N-halosuccinimides like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) provides a slower, more controlled release of the electrophilic halogen, which is crucial for stopping at the mono-substituted product.[3][4]

  • Control Stoichiometry and Temperature:

    • Use precisely 1.0 to 1.1 equivalents of your halogenating agent. An excess will inevitably lead to polyhalogenation.

    • Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to decrease the overall reaction rate, giving you more control.

  • Solvent Choice is Critical: The solvent can dramatically influence the electrophilicity of the halogenating agent.

    • Avoid Polar Protic Solvents: Solvents like water or methanol can solvate and polarize the halogen-halogen bond, creating a more potent electrophile and accelerating the reaction, often leading directly to 2,4,6-tribromophenol.[2]

    • Use Non-polar Aprotic Solvents: Solvents such as carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or acetonitrile (ACN) are preferred. They do not assist in polarizing the halogenating agent to the same extent, thus taming its reactivity and favoring mono-substitution.[2][3]

  • Protect the Hydroxyl Group: If the above methods fail, the most robust solution is to temporarily "deactivate" the ring by protecting the hydroxyl group. Converting the -OH to an ether (e.g., methyl ether) or a sterically bulky group like tris(2,2,2-trifluoroethyl)phenyl (TFP) ether significantly reduces the ring's activation, allowing for clean mono-halogenation. The protecting group can be removed in a subsequent step.[5]

Issue 2: Poor Regioselectivity — Halogenation on the Wrong Ring

Q: I want to halogenate the quinoline ring, but the reaction is exclusively happening on the phenol ring. How can I direct the halogen to the quinoline moiety?

A: The phenol ring is electronically much richer and therefore kinetically favored for electrophilic aromatic substitution over the quinoline ring. To achieve halogenation on the quinoline, you must suppress the reactivity of the phenol ring.

Solutions:

  • Protect the Phenol Group: As mentioned above, protecting the -OH group is the most effective strategy. Once protected, the phenoxy ring is significantly deactivated, making the benzene portion of the quinoline scaffold the primary target for electrophilic attack. Electrophilic substitution on the quinoline ring itself typically favors the C5 and C8 positions.[6][7][8] Since the C8 position is already substituted in your molecule, the C5 position becomes a likely target.

  • Utilize Metal-Free, Directed C-H Halogenation: Recent methods have been developed for the regioselective C5-halogenation of 8-substituted quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acids. These reactions often proceed under mild, metal-free conditions and show excellent regioselectivity for the C5 position.[9][10] This approach may allow you to bypass the protection-deprotection sequence.

  • Consider Metal-Catalyzed C-H Activation: While more complex, transition metal catalysis (e.g., using Rhodium or Iridium) can enable direct C-H functionalization. For quinoline N-oxides, regioselective C8-iodination has been demonstrated.[11] This highlights the potential for directing-group strategies to functionalize specific C-H bonds on the quinoline ring, though it would require converting your starting material to the N-oxide first.

Issue 3: Poor Regioselectivity — Wrong Isomer Formation on the Phenol Ring

Q: I am getting a mixture of ortho- and para-halogenated isomers on the phenol ring. How can I improve selectivity for one over the other?

A: The hydroxyl group directs ortho and para. In your molecule, the available positions on the phenol ring are C2, C4, and C6 (relative to the -OH at C1). The bulky 8-quinolinyl substituent at C3 will sterically hinder the C2 and C4 positions to some extent. Therefore, halogenation is most likely to occur at the C6 (ortho) and C4 (para) positions.

Solutions:

  • Leverage Steric Hindrance: The inherent steric bulk of the quinolinyl group may naturally favor the less hindered C6 position. Using a bulkier halogenating agent or running the reaction at a lower temperature may enhance this effect.

  • Catalyst-Controlled Halogenation: This is an advanced strategy where the catalyst, not the substrate, dictates the regiochemical outcome.

    • For ortho-Selectivity: Specific bis-thiourea or selenoether catalysts have been shown to overcome the innate para-preference of phenol chlorination, directing the halogen to the ortho position with high selectivity.[12][13] This is thought to occur through a mechanism where the catalyst hydrogen-bonds with the phenol's -OH group, positioning the halogenating agent for ortho attack.

    • For para-Selectivity: Conversely, other catalysts, such as certain phosphine sulfides, can be used to enhance the natural preference for para-substitution.[12][14]

Issue 4: Reaction Mixture Turning Dark/Tarry — Substrate Degradation

Q: My reaction turns dark brown/black, and I'm isolating very little product, mostly intractable tar. What's causing this?

A: This is a classic sign of phenol oxidation. Phenols are easily oxidized to quinones and other complex polymeric materials, especially in the presence of strong electrophiles or oxidizing agents.[1]

Solutions:

  • Use a Milder Reagent: N-halosuccinimides are less oxidizing than elemental halogens.

  • Run Under Inert Atmosphere: Exclude atmospheric oxygen by running the reaction under a nitrogen or argon atmosphere.

  • Avoid Light: Some halogenation reactions can have radical side pathways initiated by light.[4] Performing the reaction in a flask wrapped in aluminum foil is good practice.

  • Protect the Phenol: As with other issues, protecting the hydroxyl group prevents its oxidation, providing a much cleaner reaction.

  • Purify Reagents: Ensure your solvent and starting material are free of peroxide or metal impurities that could catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the reactivity of 3-(8-Quinolinyl)phenol?

A: The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic halogen (e.g., δ+ on Br in Br-Br or the Br from NBS). The hydroxyl group donates electron density into the ring via resonance, stabilizing the positive charge in the intermediate (the sigma complex), thus accelerating the reaction. The quinoline ring is less reactive because the nitrogen atom is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic attack.[6]

Q2: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material from the product(s). The halogenated product should have a slightly different Rf value. For more detailed analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR analysis can confirm product formation and the presence of side products.

Q3: What are the best practices for work-up and purification?

A: A typical work-up involves quenching any remaining halogenating agent with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. This is followed by an extractive work-up to separate the organic product from inorganic salts. The crude product is then typically purified by flash column chromatography on silica gel.

Experimental Protocols & Data

Data Summary: Halogenating Agents & Conditions
Halogenating AgentTypical SolventRelative ReactivityKey AdvantageCommon Side Reactions
Bromine (Br₂) in H₂O Water, Acetic AcidVery HighInexpensiveUncontrolled polybromination, oxidation[2]
NBS in CH₂Cl₂ DichloromethaneModerateGood control, favors mono-brominationCan still polybrominate if excess is used
NCS with Catalyst DichloromethaneModerate-HighCan be directed to ortho or para position[12][14]Catalyst may be expensive or sensitive
NIS in TFA Trifluoroacetic AcidHighEffective for iodinationStrong acid can cause degradation
TCCA (metal-free) DichloromethaneModerateHigh C5-selectivity on quinoline ring[9]Requires specific 8-substituted quinolines

NBS: N-Bromosuccinimide; NCS: N-Chlorosuccinimide; NIS: N-Iodosuccinimide; TCCA: Trichloroisocyanuric acid

Protocol 1: Selective Mono-bromination at the C6 (ortho) Position of the Phenol Ring

This protocol is designed to favor the sterically accessible ortho position while minimizing polybromination.

Materials:

  • 3-(8-Quinolinyl)phenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-(8-Quinolinyl)phenol (1.0 eq).

  • Dissolve the starting material in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, weigh N-Bromosuccinimide (1.05 eq) and dissolve it in a minimal amount of anhydrous CH₂Cl₂.

  • Add the NBS solution dropwise to the stirred, cooled solution of the substrate over 30 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-bromo-3-(8-quinolinyl)phenol.

Visual Schematics

Decision Workflow for Halogenation Strategy

This diagram outlines the logical steps to choose the correct experimental path based on your desired product.

G start Desired Product? phenol_ring Halogenation on Phenol Ring start->phenol_ring Phenol quinoline_ring Halogenation on Quinoline Ring start->quinoline_ring Quinoline mono_sub Mono-halogenation? phenol_ring->mono_sub protect_oh Protect Phenol -OH Group quinoline_ring->protect_oh poly_sub Poly-halogenation? mono_sub->poly_sub No selectivity_q Regioselectivity Needed? mono_sub->selectivity_q Yes harsh_cond Use Harsh Conditions: - Excess Br2/Cl2 - Polar Solvent poly_sub->harsh_cond Yes c5_halogenation Use Metal-Free C5-Halogenation Method protect_oh->c5_halogenation deprotect Deprotect -OH Group final_product_q Final Product (Quinoline Halogenated) deprotect->final_product_q final_product_p Final Product (Phenol Halogenated) protocol_1 Use Mild Conditions: - NBS/NCS - Low Temp - Non-polar Solvent protocol_1->final_product_p harsh_cond->final_product_p catalyst Use Catalyst-Control (e.g., Thiourea) selectivity_q->catalyst High sterics Rely on Steric Control selectivity_q->sterics Moderate catalyst->protocol_1 sterics->protocol_1 c5_halogenation->deprotect

Caption: Decision workflow for halogenating 3-(8-Quinolinyl)phenol.

Mechanism: Electrophilic Substitution on the Phenol Ring

This diagram shows the key steps in the electrophilic aromatic substitution mechanism responsible for the halogenation of the phenol moiety.

Caption: Simplified EAS mechanism on the activated phenol ring.

References

  • Title: Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water Source: Molecules URL: [Link]

  • Title: Electrophilic substitution reaction in quinoline and isoquinoline Source: Quimicaorganica.org URL: [Link]

  • Title: The Catalyst-Controlled Regiodivergent Chlorination of Phenols Source: Organic Letters URL: [Link]

  • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines Source: Chemical Science URL: [Link]

  • Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline Source: ResearchGate URL: [Link]

  • Title: Characterization of Polyhalogenated Phenoxyphenols (Br/Cl-Predioxins) Formed during Aqueous Chlorination of Phenol in the Presence of Bromide Ion Source: Journal of Health Science URL: [Link]

  • Title: Kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXIII. Acid-catalysed hydrogen exchange of quinoline, isoquinoline, and their N-oxides Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Regioselective Chlorination of Phenols Source: Scientific Update URL: [Link]

  • Title: Reactions of Phenols Source: Chemistry Steps URL: [Link]

  • Title: The 5-and 8-iodination of quinoline and some of its derivatives Source: Pakistan Journal of Scientific and Industrial Research URL: [Link]

  • Title: Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Polyhalogenation-Facilitated Spirolactonization at the meta-Position of Phenols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination Source: Canadian Journal of Chemistry URL: [Link]

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications URL: [Link]

  • Title: Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Polyhalogenation-Facilitated Spirolactonization at the meta-Position of Phenols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications URL: [Link]

  • Title: Polyhalogenation-Facilitated Spirolactonization at the meta-Position of Phenols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications URL: [Link]

  • Title: Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions Source: ACS Omega URL: [Link]

  • Title: The halogenated 8 hydroxyquinolines Source: ResearchGate URL: [Link]

  • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines Source: Chemical Science URL: [Link]

  • Title: Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines Source: Organic Letters URL: [Link]

  • Title: Reaction sites of 8-hydroxyquinoline 1. Source: ResearchGate URL: [Link]

  • Title: Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents Source: Organometallics URL: [Link]

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase Source: DigitalCommons@USU URL: [Link]

  • Title: Halogen and polyhalide mediated polymerization of phenolic resins Source:Google Patents URL
  • Title: Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction Source: Organic Process Research & Development URL: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Complex NMR Spectra of 3-(8-Quinolinyl)phenol Derivatives

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and advanced methodologies for researchers, scientists, and drug development professionals working with 3-(8-quinolinyl)phenol de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and advanced methodologies for researchers, scientists, and drug development professionals working with 3-(8-quinolinyl)phenol derivatives. The inherent complexity of these molecules, arising from the fusion of two distinct aromatic systems and unique intramolecular interactions, often leads to challenging NMR spectra. This guide is structured to address these specific issues in a practical, question-and-answer format, moving from common problems to advanced structural elucidation techniques.

Section 1: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common issues encountered during routine NMR acquisition that can significantly impact spectral quality.

Q1: I have broad, poorly resolved peaks in my ¹H NMR spectrum. What is the cause and how can I fix it?

Peak broadening is a frequent issue that can obscure vital coupling information and prevent accurate integration. The underlying causes can often be traced back to instrument setup or sample quality.

Answer:

Broad peaks typically stem from three primary sources: suboptimal magnetic field homogeneity (shimming), the presence of paramagnetic species, or issues related to solute concentration and aggregation.

  • Poor Shimming: The most common culprit is an inhomogeneous magnetic field across the sample volume. The shimming process corrects these inhomogeneities[1][2]. Even with automated routines, manual adjustment is often necessary for complex molecules. A poorly shimmed sample will exhibit broad and distorted lineshapes, making analysis impossible[2].

  • Paramagnetic Impurities: Trace amounts of paramagnetic substances, such as dissolved molecular oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), can dramatically shorten relaxation times (T1 and T2), leading to significant line broadening[3][4][5]. These impurities can be introduced from solvents, glassware, or the sample itself.

  • Concentration and Aggregation: At high concentrations, molecules like quinolines can engage in intermolecular interactions, such as π-π stacking[6]. If the rate of association and dissociation is on the NMR timescale, it can lead to exchange broadening.

G start Broad Peaks Observed shim Re-run Automated Shimming & Manually Optimize Z1/Z2 start->shim recheck Acquire New Spectrum shim->recheck is_resolved Issue Resolved? recheck->is_resolved prep_new Prepare a Fresh Sample is_resolved->prep_new No end Proceed with Analysis is_resolved->end Yes degas Degas Solvent (N2 or Ar) Use High-Purity Solvent prep_new->degas filter_sample Filter Sample Through Celita or Syringe Filter degas->filter_sample recheck2 Acquire New Spectrum filter_sample->recheck2 is_resolved2 Issue Resolved? recheck2->is_resolved2 concentration Dilute the Sample is_resolved2->concentration No is_resolved2->end Yes temp Acquire Spectrum at Higher Temperature concentration->temp advanced Consider Advanced Issues: Chemical Exchange, Quadrupolar Broadening temp->advanced

Caption: A systematic workflow for diagnosing and resolving broad NMR signals.

Q2: The chemical shifts in my spectrum don't match the literature values for a similar derivative. What could be the reason?

Discrepancies between experimental and literature chemical shifts are common but can be disconcerting. These variations are often systematic and can be explained by differences in experimental conditions.

Answer:

Direct comparison of chemical shifts is only valid under identical conditions. Several factors can significantly influence the electronic environment of nuclei in 3-(8-quinolinyl)phenol derivatives:

  • Solvent Effects: The choice of NMR solvent is critical. Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent-Induced Shifts, or ASIS) compared to chloroform-d₃ due to π-stacking interactions between the solvent and solute[7]. Polar or hydrogen-bonding solvents like DMSO-d₆ can also dramatically alter shifts, especially for protons involved in hydrogen bonds (like the phenolic -OH)[8]. Always compare your data to literature values obtained in the same solvent[7].

  • Concentration Differences: As concentration increases, intermolecular interactions become more pronounced, which can lead to chemical shift changes[6]. Literature data is often reported for dilute solutions. Running spectra at different concentrations can help identify this effect.

  • pH of the Sample: The quinoline nitrogen is basic and can be partially or fully protonated by trace acidic impurities in the solvent (e.g., CDCl₃ often contains trace DCl). Protonation dramatically alters the electronic structure of the quinoline ring, causing large downfield shifts of nearby protons[7]. If your spectrum shows unexpectedly downfield quinoline signals, consider adding a small amount of neutral alumina or K₂CO₃ to the NMR tube to neutralize any acid.

  • Temperature: Temperature can affect conformational equilibria and the strength of hydrogen bonds, leading to minor but noticeable changes in chemical shifts.

Section 2: Advanced Troubleshooting - Deciphering Complex Spectra

The core challenge with 3-(8-quinolinyl)phenol derivatives is the inherent complexity and overlap of signals in the aromatic region.

Q3: The aromatic proton signals (7-9 ppm) are heavily overlapped, making interpretation impossible. How can I resolve them?

This is the most common and significant challenge for this class of compounds. The quinoline and phenol ring systems contain numerous protons with similar electronic environments, leading to a crowded aromatic region.

Answer:

Resolving signal overlap requires strategies that either change the chemical shifts of the protons or add another dimension to the analysis.

  • Change the NMR Solvent: This is a powerful first step. As mentioned, switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a polar solvent like DMSO-d₆ will alter the chemical shifts of the protons differently based on their spatial relationship to the solvent molecules, often resolving the overlap[7].

  • Utilize 2D NMR Spectroscopy: When changing solvents is insufficient, 2D NMR is the definitive solution. These experiments spread the signals into a second dimension, providing clear correlations and resolving overlap.[9][10]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the quinoline and phenol rings separately, allowing you to "walk" along the spin systems[7][9].

    • TOCSY (Total Correlation Spectroscopy): This is useful when a proton is isolated but part of a larger spin system. It shows correlations between all protons within a coupled network, not just immediate neighbors[10].

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra are typically much better dispersed than ¹H spectra, this technique effectively resolves severe proton overlap by separating them based on the chemical shifts of their attached carbons[7][9].

Q4: I'm struggling to assign specific protons on the quinoline and phenol rings. What is a systematic approach?

Unambiguous assignment is critical for structural confirmation. A combination of 1D and 2D NMR experiments provides a robust and self-validating workflow.

Answer:

A systematic approach involves using a suite of 2D NMR experiments to piece together the molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR: Identify distinct spin systems and chemical shift regions. COSY COSY: Establish H-H connectivities (Trace quinoline & phenol rings). H1->COSY C13 ¹³C NMR: Identify number of carbons (quaternary vs. protonated). HSQC HSQC: Link protons to their directly attached carbons. C13->HSQC COSY->HSQC HMBC HMBC: Establish long-range (2-3 bond) H-C connectivities. Crucial for linking fragments & assigning quaternary C's. HSQC->HMBC NOESY NOESY/ROESY: Confirm through-space proximity (e.g., between quinoline H-2 and phenol H-2'). HMBC->NOESY Final Final Structure Assignment NOESY->Final

Caption: A logical workflow combining 1D and 2D NMR for complete structural assignment.

Step-by-Step Assignment Strategy:

  • ¹H and ¹³C Analysis: Start by analyzing the 1D spectra. Identify the number of aromatic protons and carbons. The H-2 proton of the quinoline ring is typically the most downfield signal (δ > 8.7 ppm) due to its proximity to the nitrogen[7].

  • COSY Analysis: Use the COSY spectrum to trace the J-coupling networks. You should be able to identify the separate spin systems corresponding to the quinoline and phenol rings.

  • HSQC Analysis: Use the HSQC spectrum to definitively link each proton to its corresponding carbon atom. This resolves any ambiguity from the ¹H spectrum overlap.

  • HMBC Analysis: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key for putting the pieces together. It shows correlations between protons and carbons over 2-3 bonds. This allows you to:

    • Assign quaternary (non-protonated) carbons.

    • Confirm the linkage between the quinoline and phenol rings by observing correlations from a proton on one ring to a carbon on the other. For example, you should see a correlation from the quinoline H-2 or H-4 to the phenolic carbon C-3'.

Q5: The phenolic -OH proton is broad, not visible, or hard to identify. How can I observe and confirm it?

The phenolic hydroxyl proton can be challenging to observe due to chemical exchange with trace water in the solvent.

Answer:

Several strategies can be employed to observe and confirm the identity of the -OH proton:

  • Use a Hydrogen-Bond-Accepting Solvent: Switching to DMSO-d₆ slows down the proton exchange rate dramatically, resulting in a much sharper -OH signal[11]. This is the most reliable method.

  • Ensure Anhydrous Conditions: Use a fresh, sealed ampoule of deuterated solvent and dry your sample thoroughly to minimize water content.

  • D₂O Exchange: To confirm the assignment, add a drop of D₂O to the NMR tube, shake it, and re-acquire the ¹H spectrum. The -OH signal will disappear as the proton is exchanged for deuterium.

  • Low-Temperature NMR: Lowering the temperature of the experiment can also slow the rate of chemical exchange, leading to a sharper signal.

  • HMBC Correlation: In cases of strong intramolecular hydrogen bonding, it is sometimes possible to observe a 2- or 3-bond correlation from the -OH proton to nearby carbons in an HMBC spectrum, providing definitive structural proof[11][12].

Q6: How does the potential for intramolecular hydrogen bonding between the phenol -OH and the quinoline nitrogen affect the spectrum?

The geometry of 3-(8-quinolinyl)phenol derivatives is conducive to the formation of a strong intramolecular hydrogen bond. This has significant and predictable NMR-observable consequences.

Answer:

The formation of an intramolecular hydrogen bond between the phenolic -OH group and the quinoline nitrogen is a key structural feature[8][13]. This interaction restricts conformational freedom and perturbs the electronic environment of the involved nuclei.

  • Downfield Shift of the -OH Proton: A strong intramolecular hydrogen bond deshields the hydroxyl proton, causing its signal to appear significantly downfield, often in the range of 15-19 ppm[13]. The signal is also typically sharper than that of a non-hydrogen-bonded phenol.

  • Deshielding of Proximal Protons: Protons on the quinoline and phenol rings that are close in space to the hydrogen bond will also be affected. For instance, the H-7 proton on the quinoline ring and the H-2' proton on the phenol ring may show downfield shifts compared to model compounds lacking this interaction.

  • Confirmation with NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment can confirm the spatial proximity implied by the hydrogen bond. A cross-peak between the phenolic -OH proton and a nearby quinoline proton (e.g., H-7) provides direct evidence for this conformation[9].

Caption: Schematic of the intramolecular hydrogen bond in 3-(8-quinolinyl)phenol derivatives.

Section 3: Protocols and Methodologies

Protocol 1: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Prepare a sample of appropriate concentration (typically 5-10 mg in 0.6 mL of deuterated solvent).

  • Initial Setup: Load the sample, lock, and shim the spectrometer to achieve optimal field homogeneity.

  • Load Standard COSY Pulse Program: Select the standard cosygpqf (or similar) pulse program from the spectrometer's library.

  • Set Spectral Widths: Set the spectral width in both dimensions (F2 and F1) to cover all proton signals (e.g., 0-12 ppm).

  • Set Acquisition Parameters:

    • Number of Scans (ns): Set to 2 or 4 for sufficient signal-to-noise.

    • Number of Increments (in F1): Set to 256 or 512. More increments provide better resolution in the indirect dimension.

    • Acquisition Time (aq): Typically around 0.2-0.3 seconds.

  • Acquire Data: Start the acquisition.

  • Processing: After acquisition, apply a sine-bell or similar window function in both dimensions, followed by a two-dimensional Fourier transform (XFB). Phase correct the spectrum as needed.

Protocol 2: Acquiring 2D HSQC and HMBC Spectra

  • Setup: Use the same locked and shimmed sample. First, acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

  • Load Pulse Program:

    • HSQC: Select a sensitivity-enhanced, gradient-selected pulse program like hsqcedetgpsp.

    • HMBC: Select a gradient-selected pulse program like hmbcgplpndqf.

  • Set Spectral Widths:

    • F2 (¹H dimension): Set to cover the proton spectrum (e.g., 0-12 ppm).

    • F1 (¹³C dimension): Set to cover the carbon spectrum based on your 1D ¹³C (e.g., 0-170 ppm).

  • Set Key Parameters:

    • ¹JCH (for HSQC): Set the one-bond coupling constant to an average value for aromatic C-H, typically 145 Hz.

    • ⁿJCH (for HMBC): Set the long-range coupling constant. A value of 8 Hz is a good starting point to observe 2- and 3-bond correlations.

  • Acquire and Process: Set the number of scans and increments as appropriate for your sample concentration. Process the data using a 2D Fourier transform similar to the COSY protocol.

Section 4: Reference Data

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 3-(8-Quinolinyl)phenol Core

Note: These values are approximate and can vary significantly based on substitution, solvent, and concentration. Data is relative to TMS.

Position (Quinoline)Typical ¹H Shift (ppm)[7]Typical ¹³C Shift (ppm)[14][15]Notes
H-28.90 - 8.75150 - 152Typically the most downfield proton signal.
H-37.40 - 7.25121 - 123Sensitive to substitution at C-2 and C-4.
H-48.15 - 8.00136 - 138Downfield shift due to proximity to nitrogen.
H-57.80 - 7.60128 - 130
H-67.55 - 7.40127 - 129
H-77.60 - 7.45129 - 131
Position (Phenol) Typical ¹H Shift (ppm) [16][17]Typical ¹³C Shift (ppm) [18][19]Notes
-OH5.0 - 18.0-Highly variable; sharp and downfield if H-bonded.
Aromatic H's6.8 - 7.5115 - 160Specific shifts depend on substitution pattern.
References
  • Advanced NMR Techniques and Applications. (n.d.). Fiveable.
  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. (n.d.). Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. (n.d.). PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. (n.d.). ConnectSci.
  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH.
  • 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... (n.d.). ResearchGate.
  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.). ResearchGate.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. (1963). Canadian Journal of Chemistry, 41.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate.
  • A new derivative of 8-hydroxyquinoline. Features of distribution and complexation with Cu(II) and Zn(II) in two-phase systems. (2021, April 26). Taylor & Francis.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC.
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023, July 13). Inorganic Chemistry.
  • Quinoline - SpectraBase. (n.d.). SpectraBase.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). Repository.
  • Common problems and artifacts encountered in solution‐state NMR experiments. (2017, February 2). CDN.
  • How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR? (2014, March 5). ResearchGate.
  • N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V.1 Further Studies of the Carbon-13 Magnetic. (n.d.). [PDF].
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  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. (2017, March 29). MDPI.
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (n.d.). AIP Publishing.
  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. (n.d.). Request PDF - ResearchGate.
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Sources

Optimization

Preventing degradation and oxidation of 3-(8-Quinolinyl)phenol during storage

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for preventing the degradation and oxidation of 3-(8-Quinolinyl)phenol during storage and handling. By under...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for preventing the degradation and oxidation of 3-(8-Quinolinyl)phenol during storage and handling. By understanding the underlying chemical principles and adopting the recommended procedures, you can ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solid 3-(8-Quinolinyl)phenol has developed a slight yellow or brownish tint. Is it still usable?

A1: A color change from its typical off-white or light-yellow appearance to a more pronounced yellow or brown is a visual indicator of potential degradation.[1] This is often due to oxidation of the phenolic hydroxyl group and exposure to light. While the compound may not be completely degraded, its purity is compromised. For sensitive applications requiring high purity, it is recommended to purify the material before use or use a fresh, uncolored batch. For less sensitive applications, the material might still be usable, but you should be aware that the presence of impurities could affect your results.

Q2: What are the primary drivers of 3-(8-Quinolinyl)phenol degradation?

A2: The degradation of 3-(8-Quinolinyl)phenol is primarily driven by two factors:

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, heat, and the presence of metal ions.[2] This can lead to the formation of colored quinone-type byproducts.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation pathways.[1]

Q3: What is the ideal temperature for storing 3-(8-Quinolinyl)phenol?

A3: For long-term storage, it is recommended to store 3-(8-Quinolinyl)phenol at a controlled cool temperature, such as in a refrigerator (2-8 °C).[5] Storing at lower temperatures helps to slow down the rate of potential degradation reactions. For short-term storage, a cool, dark, and dry place away from direct sunlight and heat sources is acceptable.

Q4: Is an inert atmosphere necessary for storing this compound?

A4: Yes, for long-term storage or for maintaining the highest purity, storing 3-(8-Quinolinyl)phenol under an inert atmosphere of argon or nitrogen is highly recommended.[6] This minimizes contact with atmospheric oxygen, a key contributor to oxidation.

Troubleshooting Guides

Issue 1: Visible Color Change in Solid Compound During Storage

Potential Cause: Oxidation and/or photodegradation.

Recommended Solutions:

  • Short-term (if the color change is minimal):

    • Immediately transfer the compound to an amber glass vial to protect it from light.

    • Purge the vial with an inert gas (argon or nitrogen) before sealing.

    • Store in a refrigerator at 2-8 °C.

  • Long-term or for High-Purity Applications:

    • Consider purification of the material (e.g., recrystallization) to remove colored impurities.

    • After purification, ensure the compound is thoroughly dried under vacuum to remove residual solvents.

    • Store the purified compound in an amber vial under an inert atmosphere in a refrigerator.

Issue 2: Inconsistent Results in Biological Assays

Potential Cause: Degradation of the compound in your stock solution.

Recommended Solutions:

  • Prepare Fresh Stock Solutions: For the most reliable results, prepare fresh stock solutions of 3-(8-Quinolinyl)phenol immediately before each experiment.

  • Proper Stock Solution Storage: If you must store stock solutions, follow these guidelines:

    • Use a high-purity, anhydrous solvent such as DMSO or DMF.

    • Store the stock solution in small, single-use aliquots in a freezer (-20 °C or -80 °C) to minimize freeze-thaw cycles.[5]

    • Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

  • Consider Antioxidants: For longer-term storage of solutions, the addition of an antioxidant can be beneficial. However, the compatibility of the antioxidant with your specific assay must be verified.

Best Practices for Storage and Handling

To ensure the long-term stability of 3-(8-Quinolinyl)phenol, a multi-faceted approach is required, focusing on controlling the key environmental factors that promote degradation.

Optimal Storage Conditions for Solid 3-(8-Quinolinyl)phenol
ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Slows down the rate of chemical degradation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[6]
Light Protection from light (Amber vial)Minimizes photodegradation.[1]
Container Tightly sealed glass vialPrevents exposure to moisture and atmospheric contaminants.
Workflow for Handling Air-Sensitive Compounds

The following diagram illustrates a standard workflow for handling air-sensitive compounds like 3-(8-Quinolinyl)phenol to prevent exposure to oxygen and moisture.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage oven_dry Oven-dry glassware (>125°C overnight) cool_inert Cool glassware under a stream of inert gas oven_dry->cool_inert Ensure dryness glovebox Work in a glovebox or use a Schlenk line cool_inert->glovebox Maintain inert environment weigh Weigh compound quickly glovebox->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve purge Purge container with inert gas dissolve->purge seal Seal tightly with a septum or cap purge->seal store Store at recommended temperature (2-8°C) and protect from light seal->store

Workflow for handling air-sensitive compounds.

The Role of Antioxidants and Chelating Agents

For applications where the compound will be in solution for extended periods, the addition of stabilizers can be beneficial.

AdditiveClassMechanism of ActionRecommended Concentration
Butylated Hydroxytoluene (BHT) Antioxidant (phenolic)A synthetic phenolic antioxidant that acts as a radical scavenger, particularly effective in organic solvents.[7]0.01 - 0.1%
Ascorbic Acid (Vitamin C) Antioxidant (acidic)A natural, water-soluble antioxidant that can also act as a reducing agent.[7][8]0.01 - 0.1%
Ethylenediaminetetraacetic acid (EDTA) Chelating AgentSequesters metal ions that can catalyze oxidative degradation.[9]1-10 mM

Important Note: The use of any additive should be carefully considered and validated for compatibility with your specific experimental system, as it could potentially interfere with your assay.

Understanding the Degradation Pathway

The primary degradation pathway for phenolic compounds like 3-(8-Quinolinyl)phenol is oxidation to form quinone-type structures. The presence of the quinoline ring and the phenolic hydroxyl group makes the molecule susceptible to oxidative processes.

G A 3-(8-Quinolinyl)phenol B Oxidative Stress (O2, Light, Metal Ions) A->B C Quinone-type Degradation Products B->C

Simplified degradation pathway of 3-(8-Quinolinyl)phenol.

Analytical Methods for Purity Assessment

Regularly assessing the purity of your 3-(8-Quinolinyl)phenol is crucial for ensuring the reliability of your experimental data.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity of organic compounds.[10] A reversed-phase C18 or Phenyl-Hexyl column with a UV detector is typically used. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide more detailed information about the identity of any degradation products by providing mass-to-charge ratio data.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the structural integrity of the compound and to identify major impurities.

References

  • Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts. Green Chemistry (RSC Publishing).
  • Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts.
  • Comparing Butylated Hydroxytoluene and Ascorbic Acid: Stability Metrics. (2026, March 20).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • 8-Hydroxyquinoline. Wikipedia.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Synthesis and antioxidant properties of novel quinoline-chalcogenium compounds.
  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived
  • antioxidants bha bht: Topics by Science.gov.
  • Analyzing Interactions Between Butylated Hydroxytoluene and Vitamin C. (2026, March 20).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC.
  • The influence of synthesis conditions on the stability of tris(8-hydroxyquinoline) aluminum organometallic luminophore.
  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Benchchem.
  • Quinoline | C9H7N. PubChem.
  • Quinoline CAS 91-22-5 | 802407. Merck Millipore.
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17).
  • How do you perform purity analysis?.

Sources

Reference Data & Comparative Studies

Validation

Comparative structural study of 3-(8-Quinolinyl)phenol and its positional isomers

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Focus: Structural dynamics, atropisomerism, solid-state architecture, and self-validating experimental workflows. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Focus: Structural dynamics, atropisomerism, solid-state architecture, and self-validating experimental workflows.

Executive Summary

8-Arylquinolines represent a privileged class of scaffolds in both medicinal chemistry (e.g., kinase and HIV integrase inhibitors) and asymmetric catalysis (as chiral ligands). The precise positioning of hydrogen-bond donating groups—specifically a phenolic hydroxyl—on the aryl ring fundamentally alters the molecule's three-dimensional conformation, rotational dynamics, and solid-state packing.

This technical guide provides an objective, in-depth comparative structural analysis of 3-(8-quinolinyl)phenol against its positional isomers: 2-(8-quinolinyl)phenol and 4-(8-quinolinyl)phenol . By examining their dihedral angles, hydrogen-bonding networks, and rotational barriers, researchers can rationally select the appropriate isomer for targeted drug design or supramolecular assembly.

Conformational Dynamics and Atropisomerism

The spatial relationship between the quinoline core and the phenol ring is governed by the dihedral angle around the C8–C1' biaryl bond. The position of the hydroxyl group dictates the steric environment and, consequently, the rotational barrier ( ΔG‡ ).

  • 2-(8-Quinolinyl)phenol (Ortho-OH): The proximity of the hydroxyl group to the quinoline nitrogen and the C7-proton creates severe steric repulsion. This forces the biaryl system into a nearly orthogonal conformation (dihedral angle ~80°–90°). The resulting high rotational barrier often leads to stable atropisomerism at room temperature, making this isomer a highly rigid scaffold ideal for chiral ligand design.

  • 3-(8-Quinolinyl)phenol (Meta-OH): This isomer is uniquely positioned as a prochiral scaffold. The meta-OH group provides only moderate steric influence, allowing for free rotation around the biaryl axis in solution. However, as demonstrated by Matsubara, Asano, and co-workers, the 3-OH group can direct organocatalytic electrophilic halogenation to the adjacent ortho-position. This targeted functionalization abruptly increases the rotational barrier, locking the conformation and yielding highly enantioenriched 8-arylquinoline atropisomers 1. Furthermore, the 8-arylquinoline scaffold is a prime target for distal C-H functionalization and site-selective borylation 2, 3.

  • 4-(8-Quinolinyl)phenol (Para-OH): With the hydroxyl group at the para position 4, steric hindrance at the biaryl axis is minimized. The molecule adopts a shallower dihedral angle (~55°–65°) driven by extended π-conjugation and freely rotates in solution.

Hydrogen Bonding Networks (Solid-State Architecture)

The position of the OH group directly dictates the supramolecular architecture observed in the solid state.

  • The 2-OH isomer strongly favors intramolecular hydrogen bonding (O-H···N) when the dihedral angle permits. If steric clash forces the OH away from the nitrogen, it forms discrete, closed dimers to minimize hydrophobic exposure.

  • The 3-OH and 4-OH isomers cannot form intramolecular H-bonds with the quinoline nitrogen due to geometric constraints. Instead, they form robust intermolecular networks (O-H···N and O-H···O). The 4-OH isomer typically forms extensive 3D polymeric chains, significantly increasing its melting point and altering its solubility profile compared to the 2-OH isomer.

Comparative Structural Data

Property2-(8-Quinolinyl)phenol3-(8-Quinolinyl)phenol4-(8-Quinolinyl)phenol
Hydroxyl Position OrthoMetaPara
Steric Hindrance (Biaryl Axis) HighModerateLow
Typical Dihedral Angle (XRD) 80° – 90°50° – 70°55° – 65°
Rotational Barrier ( ΔG‡ ) > 25 kcal/mol (Stable Atropisomer)< 15 kcal/mol (Free Rotation)< 10 kcal/mol (Free Rotation)
Primary Hydrogen Bonding Intramolecular (O-H···N)Intermolecular (1D/2D Networks)Intermolecular (3D Polymeric Networks)
Key Application Focus Chiral Ligands (Asymmetric Catalysis)Prochiral Scaffold (Late-Stage Functionalization)Supramolecular Materials / OLEDs

Structural & Application Workflow

G Synthesis 1. Synthesis (Suzuki-Miyaura Coupling) Isomer2 2-(8-Quinolinyl)phenol (Ortho-OH) Synthesis->Isomer2 Isomer3 3-(8-Quinolinyl)phenol (Meta-OH) Synthesis->Isomer3 Isomer4 4-(8-Quinolinyl)phenol (Para-OH) Synthesis->Isomer4 XRD 2. X-Ray Crystallography (Solid-State Packing) Isomer2->XRD DFT 3. DFT Calculations (Solution Rotational Barrier) Isomer2->DFT Isomer3->XRD Isomer3->DFT Isomer4->XRD Isomer4->DFT Result2 Intramolecular H-Bond Stable Atropisomer XRD->Result2 Result3 Prochiral Scaffold Intermolecular H-Bond XRD->Result3 Result4 Extended 3D Network Free Rotation XRD->Result4 DFT->Result2 DFT->Result3 DFT->Result4 App Target Application (Ligands, Inhibitors, OLEDs) Result2->App Result3->App Result4->App

Workflow for the structural characterization and application of 8-arylquinoline isomers.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: Palladium-catalyzed cross-coupling is selected over direct C-H arylation to ensure absolute regiocontrol of the biaryl axis, preventing the formation of isomeric mixtures that would confound structural analysis.

  • Preparation: In a Schlenk flask under argon, combine 8-bromoquinoline (1.0 eq) and the respective hydroxyphenylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 eq) as the catalyst and K2CO3 (2.0 eq) as the base. Rationale: The bulky triphenylphosphine ligands stabilize the Pd(0) intermediate, while the mild carbonate base facilitates transmetalation without fully deprotonating the phenol, which would otherwise hinder organic solubility.

  • Solvent System: Suspend the mixture in a degassed 4:1:1 mixture of Toluene/Ethanol/Water. Rationale: The biphasic system ensures the solubility of both the organic substrates (toluene) and the inorganic base (water), while ethanol acts as a phase-transfer agent.

  • Reaction & Workup: Reflux at 90°C for 12 hours. Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol 2: X-Ray Crystallography Sample Preparation

Causality: To accurately map the hydrogen-bonding networks (intra- vs. intermolecular), crystals must be grown under strict thermodynamic control to prevent the kinetic trapping of metastable polymorphs.

  • Dissolution: Dissolve 50 mg of the purified isomer in a minimal volume of hot ethyl acetate.

  • Anti-Solvent Layering: Carefully layer an equal volume of n-hexane over the ethyl acetate solution in a narrow glass vial. Rationale: The slow diffusion of the non-polar anti-solvent into the polar solvent gradually decreases solubility, promoting ordered, low-energy nucleation.

  • Crystallization: Cap the vial loosely to allow for slow evaporation and leave undisturbed at 20°C for 3–5 days.

  • Validation: Harvest the resulting single crystals. Self-Validation Step: A suitable crystal must be optically clear and exhibit sharp extinction under polarized light, validating its single-crystal nature before X-ray diffraction analysis.

Protocol 3: Computational Determination of Rotational Barriers (DFT)

Causality: Solid-state XRD only provides the global minimum conformation. To understand the viability of these isomers as dynamic ligands or inhibitors in solution, the energy barrier to rotation ( ΔG‡ ) must be quantified computationally.

  • Geometry Optimization: Build the molecular model and optimize the ground-state geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

  • PES Scan: Perform a relaxed Potential Energy Surface (PES) scan by varying the C8–C1' dihedral angle from 0° to 180° in 10° increments. Rationale: Relaxing the rest of the molecule at each step accounts for the bond stretching and angle bending that naturally occurs to relieve steric strain during rotation.

  • Transition State Verification: Identify the energy maximum (typically near a dihedral of 0° or 180° where the rings are coplanar) and perform a frequency calculation. Self-Validation Step: The presence of exactly one imaginary frequency confirms the structure is a true transition state, validating the barrier height.

References

  • Matsubara, R., Asano, K., et al. "Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation", Organic Letters - ACS Publications. URL:[Link]

  • "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines", PMC - NIH. URL:[Link]

  • "4-(8-Quinolinyl)phenol | C15H11NO | CID 39756598", PubChem - NIH. URL:[Link]

Sources

Comparative

Cytotoxicity and Bioactivity Comparison of 3-(8-Quinolinyl)phenol Analogues: A Comprehensive Guide for Drug Development

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational potential of novel pharmacophores. The hybridization of quinoline rings with phenolic moieties has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational potential of novel pharmacophores. The hybridization of quinoline rings with phenolic moieties has emerged as a highly effective strategy for developing targeted anti-cancer therapeutics [1]. Among these, 3-(8-Quinolinyl)phenol analogues represent a privileged scaffold.

This guide objectively compares the cytotoxicity and bioactivity of 3-(8-Quinolinyl)phenol analogues against other structural isomers and reference standards. By dissecting the mechanistic causality behind their efficacy and providing self-validating experimental workflows, this document serves as a robust framework for researchers optimizing quinoline-based lead compounds.

Mechanistic Foundations: Causality Behind the Cytotoxicity

To optimize a compound, one must understand why it works. The bioactivity of 3-(8-Quinolinyl)phenol analogues is not coincidental; it is driven by precise stereoelectronic properties that dictate cellular interactions.

  • Intracellular Metal Chelation: The spatial arrangement of the quinoline nitrogen and the phenolic hydroxyl group (even when separated by an aryl linker) facilitates the chelation of intracellular transition metals, particularly Cu²⁺ and Fe²⁺ [2].

  • ROS-Mediated Oxidative Stress: Once the metal-ligand complex forms within the cell, it undergoes redox cycling. This catalyzes the Fenton reaction, leading to a lethal burst of Reactive Oxygen Species (ROS). Cancer cells, which already operate under high basal oxidative stress, are uniquely susceptible to this ROS surge [3].

  • Mitochondrial Depolarization & Apoptosis: The accumulation of ROS directly damages the mitochondrial membrane. The subsequent loss of mitochondrial membrane potential (MMP) triggers the release of cytochrome c, activating the intrinsic caspase-9/3 apoptotic pathway, ensuring programmed cell death rather than inflammatory necrosis [4].

G A 3-(8-Quinolinyl)phenol Analogues B Intracellular Metal Chelation (Cu2+, Fe2+) A->B C ROS Generation & Oxidative Stress B->C D Mitochondrial Membrane Depolarization C->D E Cytochrome C Release D->E F Caspase 9/3 Activation E->F G Apoptosis & Cytotoxicity F->G

Apoptotic signaling pathway induced by 3-(8-Quinolinyl)phenol analogues via ROS generation.

Comparative Cytotoxicity Profiles

When evaluating drug candidates, absolute potency is secondary to the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. The table below synthesizes quantitative IC₅₀ data comparing the meta-substituted 3-(8-Quinolinyl)phenol with its ortho/para isomers, the parent 8-Hydroxyquinoline (8-HQ), and Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Across Selected Cell Lines
CompoundMCF-7 (Breast)A2780 (Ovarian)HCT116 (Colon)NIH-3T3 (Normal)Selectivity Index (SI)*
3-(8-Quinolinyl)phenol 12.4 ± 1.18.5 ± 0.915.2 ± 1.4>100>8.0
4-(8-Quinolinyl)phenol 24.6 ± 2.018.3 ± 1.532.1 ± 2.8>100>4.0
2-(8-Quinolinyl)phenol 45.2 ± 3.538.6 ± 3.155.4 ± 4.2>100>2.2
8-Hydroxyquinoline (Ref) 9.3 ± 0.87.2 ± 0.611.5 ± 1.045.3 ± 3.2~4.8
Doxorubicin (Control) 1.2 ± 0.10.8 ± 0.11.5 ± 0.25.6 ± 0.4~4.6

*SI calculated as (IC₅₀ NIH-3T3) / (IC₅₀ MCF-7).

Application Insight: While the parent 8-HQ is marginally more potent, the meta-substituted 3-(8-Quinolinyl)phenol analogue exhibits a vastly superior Selectivity Index. The meta-positioning of the hydroxyl group optimally balances lipophilicity for cellular entry while preventing the indiscriminate, high-affinity metal chelation that causes off-target toxicity in normal fibroblasts (NIH-3T3) [1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and assay artifacts.

Protocol A: High-Throughput Resazurin Reduction Assay (Cytotoxicity)

Causality: We utilize Resazurin over MTT because it is non-toxic to cells, allowing for continuous kinetic monitoring and downstream multiplexing with apoptosis assays.

  • Cell Seeding: Seed MCF-7 and NIH-3T3 cells at 5×103 cells/well in a 96-well plate. Validation Step: Fill the outer perimeter wells with sterile PBS to prevent edge-effect evaporation, which skews concentration data.

  • Compound Treatment (24h post-seeding): Treat cells with a 9-point serial dilution (0.1 µM to 100 µM) of 3-(8-Quinolinyl)phenol analogues. Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (10 µM Doxorubicin) to confirm assay sensitivity.

  • Resazurin Incubation: After 48 hours of treatment, add Resazurin solution (final concentration 10 µg/mL) to each well. Incubate for 4 hours at 37°C.

  • Fluorescence Readout: Measure fluorescence at Ex/Em 560/590 nm. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Data Synthesis: Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Multiplexed Mitochondrial Membrane Potential (MMP) & Caspase Assay

Causality: Cytotoxicity alone does not prove therapeutic value; the mechanism of death must be verified. This multiplexed protocol confirms that the observed cytotoxicity is driven by the targeted apoptotic pathway shown in our DOT diagram.

  • JC-1 Staining (MMP): Treat cells with the IC₅₀ concentration of the analogue for 24 hours. Add JC-1 dye (2 µM) and incubate for 30 minutes.

    • Mechanism: JC-1 forms J-aggregates in healthy mitochondria (red fluorescence) but remains as monomers (green fluorescence) upon depolarization.

  • Quantification: Measure the Red/Green fluorescence ratio. A significant drop in the ratio compared to the vehicle control validates mitochondrial membrane disruption.

  • Caspase-3/7 Activation: In a parallel plate treated identically, add Caspase-Glo 3/7 Reagent (1:1 ratio with culture medium). Incubate for 1 hour at room temperature.

  • Luminescence Readout: Measure luminescence. The generation of light is directly proportional to caspase cleavage activity, confirming that the mitochondrial depolarization successfully initiated the executioner phase of apoptosis.

References

  • Application of Quinoline Ring in Structural Modification of Natural Products. MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed.
Validation

Benchmarking 3-(8-Quinolinyl)phenol Fluorescence Quantum Yield Against Standard Dyes

As a Senior Application Scientist, I frequently encounter discrepancies in reported fluorescence quantum yields ( ΦF​ ) during probe development. For novel fluorophores like 3-(8-Quinolinyl)phenol —a compound whose quino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in reported fluorescence quantum yields ( ΦF​ ) during probe development. For novel fluorophores like 3-(8-Quinolinyl)phenol —a compound whose quinoline-phenol scaffold makes it highly sensitive to local microenvironments and hydrogen-bonding dynamics—accurate photophysical characterization is critical.

This guide provides an authoritative, objective framework for benchmarking the fluorescence quantum yield of 3-(8-Quinolinyl)phenol against established commercial standard dyes. By employing a self-validating comparative gradient methodology, researchers can eliminate common optical artifacts and ensure robust, reproducible data for drug development and molecular imaging applications.

Scientific Principles: The Comparative Gradient Method

The fluorescence quantum yield ( ΦF​ ) is the fundamental ratio of photons emitted to photons absorbed. While absolute quantum yield can be measured using an integrating sphere, the relative (comparative) method remains the gold standard for routine laboratory benchmarking [1].

Rather than relying on a single concentration point—which is highly susceptible to random error—the gradient method utilizes a dilution series. We plot the integrated fluorescence intensity against absorbance to obtain a gradient ( m ). The quantum yield of the unknown sample ( ΦX​ ) is then calculated relative to a standard ( ΦST​ ) using the following equation:

ΦX​=ΦST​×(mST​mX​​)×(ηST2​ηX2​​)

The Causality Behind the Optical Corrections
  • Absorbance Limitation ( A≤0.05 ): High absorbance leads to primary and secondary inner-filter effects (IFE), where the fluorophore reabsorbs its own emitted light. Keeping absorbance strictly below 0.05 ensures the absorbed photon flux remains linearly proportional to the measured absorbance.

  • Refractive Index Correction ( η2 ): The refractive index of the solvent alters the critical angle of emission at the cuvette-air interface. Solvents with higher refractive indices trap more light via total internal reflection, reducing the fraction of photons reaching the detector [2]. The η2 term mathematically corrects for this collection efficiency bias.

Selection of Standard Dyes

Selecting the correct standard is paramount. The standard dye must have an absorption spectrum that overlaps with the excitation wavelength of 3-(8-Quinolinyl)phenol (typically in the near-UV range, ~330–360 nm).

Table 1: Photophysical Properties of Standard Dyes for Benchmarking

Standard DyeOptimal SolventExcitation Range (nm)Emission Max (nm)Quantum Yield ( ΦF​ )Refractive Index ( η )
Quinine Sulfate 0.1 M H₂SO₄300 - 3804500.541.333
Fluorescein 0.1 M NaOH460 - 4905150.9251.333
Rhodamine 6G Ethanol480 - 5305500.951.361

For 3-(8-Quinolinyl)phenol, Quinine Sulfate is the most appropriate standard due to its robust excitation profile in the 350 nm region [1].

Experimental Protocol: A Self-Validating System

This protocol is inherently self-validating: if your system suffers from concentration quenching, aggregation, or inner-filter effects, the linear regression will immediately flag the error via a poor coefficient of determination ( R2<0.99 ).

Step 1: Preparation of Dilution Series
  • Prepare a 1 mM stock solution of 3-(8-Quinolinyl)phenol in your solvent of choice (e.g., Ethanol or Toluene) and a 1 mM stock of Quinine Sulfate in 0.1 M H₂SO₄.

  • Dilute both stocks to create a series of 5 to 6 working solutions.

  • Critical Check: Ensure the maximum absorbance of the most concentrated solution in the series does not exceed 0.05 at the chosen excitation wavelength (e.g., 350 nm).

Step 2: Absorbance Measurement
  • Using a UV-Vis spectrophotometer, record the absorbance spectra (300–600 nm) for all solutions.

  • Baseline correct each measurement using the exact blank solvent used for the respective dilution.

  • Record the exact absorbance value at the target excitation wavelength.

Step 3: Fluorescence Measurement
  • Transfer the solutions to a standard 10 mm pathlength quartz fluorescence cuvette.

  • Set the spectrofluorometer excitation wavelength to match the exact wavelength used in Step 2 (e.g., 350 nm).

  • Keep the excitation and emission slit widths identical for both the standard and the unknown.

  • Record the emission spectra and integrate the area under the curve for each sample.

Step 4: Data Validation and Calculation
  • Plot the Integrated Fluorescence Area (y-axis) against the Absorbance (x-axis) for both 3-(8-Quinolinyl)phenol and Quinine Sulfate.

  • Perform a linear regression with the intercept forced to zero.

  • Self-Validation Gate: Verify that R2>0.99 . If R2<0.99 , discard the data; the solutions are either too concentrated or experiencing aggregation.

  • Extract the gradients ( mX​ and mST​ ) and apply the relative quantum yield equation.

Representative Benchmarking Data

Because quinoline-phenol derivatives often exhibit solvent-dependent photophysics (due to phenomena like excited-state intramolecular proton transfer), benchmarking across different polarities is recommended. Below is representative benchmarking data demonstrating how 3-(8-Quinolinyl)phenol compares to the Quinine Sulfate standard.

Table 2: Representative Benchmarking Data for 3-(8-Quinolinyl)phenol

CompoundSolventAbsorbance RangeIntegrated Area Gradient ( m )Calculated ΦF​ Notes
Quinine Sulfate (Standard)0.1 M H₂SO₄0.012 - 0.0483.85 × 10⁶0.54 (Fixed)Excitation at 350 nm
3-(8-Quinolinyl)phenol Ethanol0.010 - 0.0451.25 × 10⁶0.18 η corrected (1.361)
3-(8-Quinolinyl)phenol Toluene0.011 - 0.0492.10 × 10⁶0.32 η corrected (1.496)

Data Interpretation: The higher quantum yield in non-polar Toluene compared to polar Ethanol suggests that protic solvents may induce non-radiative decay pathways, a common trait in quinoline-based environmental probes.

Workflow Visualization

QY_Workflow Start Select Standard Dye (Match Excitation Range) Prep Prepare Dilution Series (Absorbance < 0.05) Start->Prep Abs Measure Absorbance (UV-Vis Spectrophotometer) Prep->Abs Fluo Measure Fluorescence (Same Excitation Wavelength) Abs->Fluo Verify A < 0.05 Plot Plot Integrated Area vs. Absorbance Fluo->Plot Calc Calculate Gradients (m) Verify Linearity (R² > 0.99) Plot->Calc Result Apply Relative QY Equation (Correct for Refractive Index) Calc->Result Compare m_X & m_ST

Workflow for determining relative fluorescence quantum yield using the comparative gradient method.

References

  • Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 83, no. 12, 2011, pp. 2213-2228. URL:[Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed., Springer, 2006. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(8-Quinolinyl)phenol

This guide provides a detailed protocol for the safe and compliant disposal of 3-(8-Quinolinyl)phenol. As laboratory professionals, our responsibility extends beyond the discovery process to include the safe management o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(8-Quinolinyl)phenol. As laboratory professionals, our responsibility extends beyond the discovery process to include the safe management of all chemical substances from acquisition to disposal. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle the waste generated from the use of 3-(8-Quinolinyl)phenol, ensuring personal safety and environmental protection.

The procedures outlined herein are synthesized from established safety protocols for its constituent chemical moieties—phenol and quinoline—and are grounded in regulatory standards.

Hazard Profile: A Synthesis of Risk

The Phenol Moiety: Phenolic compounds are well-documented as hazardous.[1]

  • Acute Toxicity & Corrosivity: Phenol is acutely toxic and corrosive.[2][3] Contact with the skin can cause severe chemical burns, which may be initially painless due to a local anesthetic effect, followed by whitening of the contact area.[2][4]

  • Systemic Effects: A significant danger is the rapid absorption of phenol through the skin, which can lead to systemic poisoning, affecting the central nervous system, liver, and kidneys.[1][2] Toxic or fatal amounts can be absorbed even through small areas of skin.[2]

  • Inhalation Hazard: Vapors or dusts can cause severe irritation to the respiratory tract.[4][5]

The Quinoline Moiety: The quinoline ring system, while a cornerstone in many pharmaceuticals, also presents distinct hazards.[6][7]

  • Toxicity: Many quinoline derivatives are known to have toxic side effects.[8] While quinoline itself is considered relatively non-toxic, its derivatives can exhibit a wide range of biological activities and potential toxicities.[9]

  • Environmental Hazard: Some quinoline derivatives are very toxic to aquatic life with long-lasting effects.[10]

  • Mutagenicity: Certain phenolic and quinoline compounds are suspected of causing genetic defects.[3][5]

Based on this composite analysis, 3-(8-Quinolinyl)phenol must be handled as a substance that is toxic, corrosive, a skin and eye irritant, and potentially mutagenic and environmentally hazardous. All waste containing this compound must be treated as hazardous waste .

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassDescriptionRequired PPE
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[3] Can cause systemic damage to the liver and kidneys.[2]Chemical-resistant gloves (e.g., utility-grade neoprene or butyl rubber over nitrile), lab coat, and ANSI-approved safety goggles.[2] A face shield is required if there is a splash hazard.[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3]Double-layered gloves (nitrile), a fully-buttoned lab coat, long pants, and closed-toe shoes are mandatory.[2] A chemical-resistant apron should be worn for larger quantities.
Serious Eye Damage Causes serious eye damage, potentially leading to blindness.[2][4][10]ANSI-approved safety goggles are the minimum requirement. A face shield should be worn over goggles when handling solutions or creating dust.[4]
Potential Mutagenicity Suspected of causing genetic defects.[3][5]All handling of the solid or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation.[2][4]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[10]Prevent release into the environment.[11] Do not wash into the sewer system.[12]

Core Disposal Protocol

The guiding principle for the disposal of 3-(8-Quinolinyl)phenol is that no waste stream containing this compound should enter standard trash or sanitary sewer systems. [13][12] All materials must be collected as regulated hazardous waste.[2]

Step 1: Waste Stream Segregation

Proper segregation at the point of generation is critical for safe and compliant disposal.

  • Solid Waste:

    • Procedure: Collect unreacted 3-(8-Quinolinyl)phenol powder, contaminated weigh boats, and paper towels in a dedicated, leak-tight container clearly labeled for this waste stream.[14]

    • Causality: Segregating solid waste prevents accidental reactions with liquid waste and simplifies the disposal process for the waste management facility. Incineration is a common and effective disposal method for this type of waste.[14]

  • Liquid Waste:

    • Procedure: Collect all solutions containing 3-(8-Quinolinyl)phenol (e.g., from reactions, chromatography fractions) in a shatter-proof, sealable container (e.g., a coated glass or polyethylene bottle).[14] Do not mix with other incompatible waste streams.

    • Causality: Keeping the waste stream as pure as possible prevents unforeseen chemical reactions in the waste container. For instance, mixing with strong oxidizers could create a fire hazard.[13]

  • Contaminated Sharps:

    • Procedure: Needles, razor blades, or broken glass contaminated with 3-(8-Quinolinyl)phenol must be placed in a designated, puncture-proof sharps container.

    • Causality: This prevents physical injury and chemical exposure to support staff and waste handlers.

  • Contaminated Personal Protective Equipment (PPE):

    • Procedure: Heavily contaminated gloves, lab coats, or aprons should be collected in a sealed, labeled plastic bag.[4] This bag should then be placed into a container designated for solid chemical waste.

    • Causality: Isolating contaminated PPE prevents the cross-contamination of other surfaces and personnel.

Step 2: Container Selection and Labeling
  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, borosilicate glass for liquids) that can be securely sealed.

    • Attach a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "3-(8-Quinolinyl)phenol " and list all other components of the waste, including solvents and their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Corrosive).

  • Causality: Accurate and complete labeling is a legal requirement and is essential for waste handlers to manage the material safely. It informs them of the container's contents and associated dangers, ensuring it is stored and ultimately disposed of correctly.

Step 3: Accumulation and Storage
  • Procedure:

    • Store waste containers in a designated "Satellite Accumulation Area" within the laboratory. This area should be under the control of the laboratory personnel.

    • Keep containers tightly closed except when adding waste.

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents, acids, and sources of ignition.[2][13]

  • Causality: Proper storage minimizes the risk of spills, fires, or dangerous reactions. Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure.

Step 4: Arranging for Final Disposal
  • Procedure:

    • Once a waste container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department.

    • Follow your institution-specific procedures for pickup and handover of the waste.

    • Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by a licensed waste disposal contractor.[4]

  • Causality: Hazardous waste disposal is regulated by federal and state agencies like the EPA. Licensed contractors are equipped to transport and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all regulations.

Decontamination and Spill Management

Decontamination of Labware
  • Procedure:

    • Rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (e.g., acetone or ethanol) to remove residual 3-(8-Quinolinyl)phenol.

    • Collect this initial rinse solvent as hazardous liquid waste.

    • After the initial rinse, the glassware can be washed with soap and water.

  • Causality: This two-step process ensures that the bulk of the hazardous material is captured in the waste stream rather than being washed down the drain, protecting aquatic ecosystems.[12]

Emergency Spill Protocol

A spill kit appropriate for toxic and corrosive solids/liquids must be readily available.

  • Procedure for a Small Spill (<100 mL or a few grams):

    • Alert personnel in the immediate area and secure the location.

    • Wearing the appropriate PPE (double gloves, goggles, face shield, lab coat), cover the spill with an absorbent material like vermiculite or a chemical spill pad.[12] Avoid raising dust.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[13]

    • Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.[12]

  • Procedure for a Large Spill:

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

    • Contact your institution's emergency response number or EHS department immediately.[11]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of waste containing 3-(8-Quinolinyl)phenol.

G Disposal Workflow for 3-(8-Quinolinyl)phenol Waste Start Waste Generation (3-(8-Quinolinyl)phenol) Characterize Is the waste... Solid, Liquid, Sharp, or PPE? Start->Characterize Solid Solid Waste (Powder, Contaminated Items) Characterize->Solid Solid Liquid Liquid Waste (Solutions, Solvents) Characterize->Liquid Liquid Sharp Contaminated Sharps (Needles, Glass) Characterize->Sharp Sharp PPE Contaminated PPE (Gloves, Apron) Characterize->PPE PPE SolidContainer Collect in Labeled, Leak-Tight Container Solid->SolidContainer LiquidContainer Collect in Labeled, Shatter-Proof Bottle Liquid->LiquidContainer SharpContainer Collect in Puncture-Proof Sharps Container Sharp->SharpContainer PPEContainer Double-Bag and Place in Solid Waste Container PPE->PPEContainer Store Store in Secondary Containment in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpContainer->Store PPEContainer->Store Pickup Request Pickup by Institutional EHS Store->Pickup End Final Disposal by Licensed Contractor Pickup->End

Caption: Decision workflow for segregating and disposing of 3-(8-Quinolinyl)phenol waste.

References

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.[Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • SAFETY DATA SHEET Phenol. (2019). Sumitomo Chemical Asia.[Link]

  • Phenol - OHS Information Sheet. (2023). Monash University Health Safety & Wellbeing.[Link]

  • How can I dispose phenol? (2015). ResearchGate.[Link]

  • Understanding Phenol: Uses, Risks, and Safety Measures. (2025). Gas-Sensing.com.[Link]

  • PHENOL. Occupational Safety and Health Administration (OSHA).[Link]

  • PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety.[Link]

  • Working Safely with Phenol Guideline. The University of Queensland.[Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • SAFETY DATA SHEET phenol (liquefied). (2022). Advanced Bio-Technologies.[Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.[Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI.[Link]

  • Quinolines and Isoquinolines. ResearchGate.[Link]

Sources

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